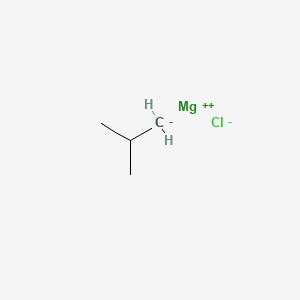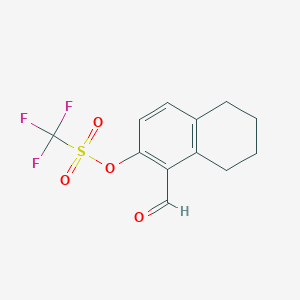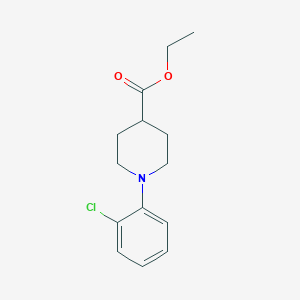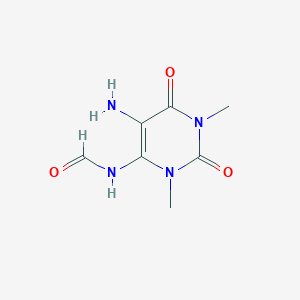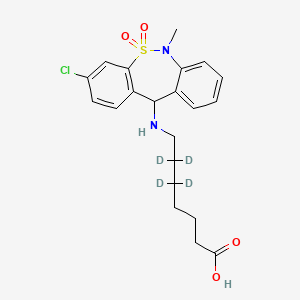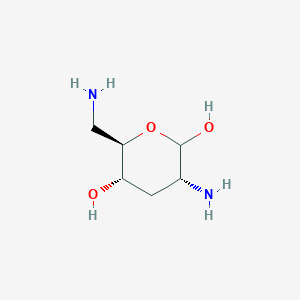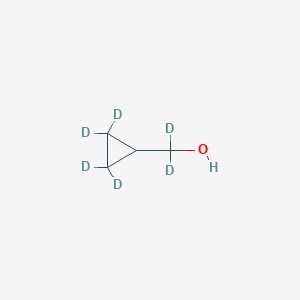
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is an isotopically labeled compound, often used in scientific research. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the cyclopropyl and methyl groups. This labeling is useful for various analytical and research purposes, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethyl alcohol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize the use of expensive deuterium gas and catalysts, making it cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the alcohol to its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine (C5H5N) at room temperature.
Major Products Formed
Oxidation: Cyclopropyl-2,2,3,3-d4-methyl-d2 ketone or aldehyde.
Reduction: Cyclopropyl-2,2,3,3-d4-methyl-d2 hydrocarbon.
Substitution: Cyclopropyl-2,2,3,3-d4-methyl-d2 chloride or bromide.
Scientific Research Applications
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules during chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect. This effect results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts, providing valuable insights into reaction mechanisms and pathways .
Comparison with Similar Compounds
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol can be compared with other deuterated alcohols, such as:
Cyclopropyl-2,2,3,3-d4-methyl alcohol: Similar structure but without deuterium atoms in the methyl group.
Cyclopropyl-2,2,3,3-d4-ethyl-d2 alcohol: Similar structure but with an ethyl group instead of a methyl group.
Cyclopropyl-2,2,3,3-d4-propyl-d2 alcohol: Similar structure but with a propyl group instead of a methyl group.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for detailed analytical and research purposes.
Properties
Molecular Formula |
C4H8O |
|---|---|
Molecular Weight |
78.14 g/mol |
IUPAC Name |
dideuterio-(2,2,3,3-tetradeuteriocyclopropyl)methanol |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2,3D2 |
InChI Key |
GUDMZGLFZNLYEY-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C([2H])([2H])O)[2H] |
Canonical SMILES |
C1CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


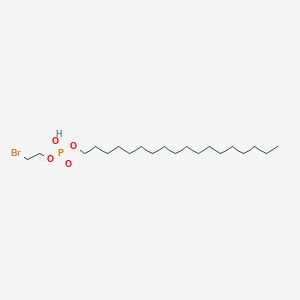


![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
